3-Bromo-2-(difluoromethoxy)pyridine
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Overview
Description
3-Bromo-2-(difluoromethoxy)pyridine: is a chemical compound with the molecular formula C6H4BrF2NO . It is a pyridine derivative, characterized by the presence of bromine and difluoromethoxy groups attached to the pyridine ring.
Mechanism of Action
Target of Action
It’s known that the compound’s molecular structure and electrostatic potential can influence its interaction with biological targets .
Mode of Action
The compound’s interaction with its targets and the resulting changes would depend on the specific biological context and the nature of the target molecules .
Biochemical Pathways
The compound’s effects on biochemical pathways would be determined by its interaction with its targets and the downstream effects of this interaction .
Pharmacokinetics
These properties would influence the compound’s bioavailability and its overall pharmacokinetic profile .
Result of Action
These effects would be determined by the compound’s interaction with its targets and the subsequent changes in cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-2-(difluoromethoxy)pyridine . These factors could include the pH of the environment, the presence of other molecules, and the specific conditions of the biological system in which the compound is acting .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(difluoromethoxy)pyridine typically involves the bromination of 2-(difluoromethoxy)pyridine. One common method is the use of bromine in the presence of a catalyst or under specific reaction conditions to achieve selective bromination at the desired position on the pyridine ring .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-(difluoromethoxy)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Reduction Reactions: The bromine atom can be reduced to form the corresponding pyridine derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Major Products:
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Biaryl compounds are commonly formed.
Reduction Reactions: The corresponding pyridine derivative without the bromine atom is produced.
Scientific Research Applications
Chemistry: 3-Bromo-2-(difluoromethoxy)pyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules through various coupling and substitution reactions .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows for the modification of biological activity and the development of new therapeutic agents .
Industry: In the chemical industry, this compound is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and versatility make it valuable for the synthesis of a wide range of products .
Comparison with Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 4-Bromo-2-(difluoromethoxy)pyridine
- 5-Bromo-2-(difluoromethoxy)pyridine
Comparison: 3-Bromo-2-(difluoromethoxy)pyridine is unique due to the specific positioning of the bromine and difluoromethoxy groups on the pyridine ring. This positioning can influence its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may offer distinct advantages in terms of selectivity and efficiency in certain synthetic applications .
Properties
IUPAC Name |
3-bromo-2-(difluoromethoxy)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2NO/c7-4-2-1-3-10-5(4)11-6(8)9/h1-3,6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQNVZVXSBNLGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30744763 |
Source
|
Record name | 3-Bromo-2-(difluoromethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30744763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214345-30-8 |
Source
|
Record name | 3-Bromo-2-(difluoromethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30744763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-2-(difluoromethoxy)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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